3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide
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Overview
Description
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide, also known as CCPA, is a potent and selective adenosine A1 receptor agonist that has been widely used in scientific research.
Mechanism of Action
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. This results in the inhibition of neurotransmitter release, the decrease in neuronal excitability, and the reduction in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide are mainly mediated by the activation of the adenosine A1 receptor. 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has been shown to induce sleep, reduce heart rate and blood pressure, and inhibit pain perception. It has also been shown to protect against ischemia-reperfusion injury, reduce seizure activity, and improve motor function in Parkinson's disease models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide in lab experiments is its high selectivity and potency for the adenosine A1 receptor. This allows for the specific activation of the receptor without affecting other adenosine receptor subtypes or other neurotransmitter systems. However, 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has a short half-life and is rapidly metabolized in vivo, which limits its usefulness in long-term experiments.
Future Directions
There are several future directions for the research on 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide. One direction is to investigate the potential therapeutic applications of 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide in various diseases, such as epilepsy, Parkinson's disease, and ischemia-reperfusion injury. Another direction is to develop more potent and selective adenosine A1 receptor agonists that have longer half-lives and better pharmacokinetic properties. Finally, the role of adenosine A1 receptor in various physiological processes, such as sleep regulation and cardiovascular function, can be further elucidated using 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide and other adenosine A1 receptor agonists.
Synthesis Methods
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide can be synthesized using a multistep process that involves the reaction of 3-chloropyridine-4-carboxylic acid with cyclopropylamine, followed by the reaction of the resulting product with 1-cyanocyclobutane. The final product is obtained by treating the intermediate with thionyl chloride and then with cyclopropylmethylamine.
Scientific Research Applications
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has been extensively used in scientific research as a tool to investigate the adenosine A1 receptor. It has been used to study the role of adenosine A1 receptor in various physiological processes, such as sleep regulation, cardiovascular function, and pain perception. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor agonists in various diseases, such as ischemia-reperfusion injury, epilepsy, and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-8-17-7-4-11(12)13(19)18(10-2-3-10)14(9-16)5-1-6-14/h4,7-8,10H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHVZADKRGFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(C2CC2)C(=O)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide |
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